2,7-Dihexyloctanedioic acid
CAS No.: 127075-18-7
Cat. No.: VC19140500
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127075-18-7 |
|---|---|
| Molecular Formula | C20H38O4 |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 2,7-dihexyloctanedioic acid |
| Standard InChI | InChI=1S/C20H38O4/c1-3-5-7-9-13-17(19(21)22)15-11-12-16-18(20(23)24)14-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,21,22)(H,23,24) |
| Standard InChI Key | RHMDMABOIPNQSG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(CCCCC(CCCCCC)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2,7-Dihexyloctanedioic acid (IUPAC name: 2,7-dihexyloctanedioic acid) is a C₂₀ dicarboxylic acid with the molecular formula C₂₀H₃₆O₄. Its structure consists of an eight-carbon chain (octanedioic acid) modified by two hexyl (-C₆H₁₃) groups at the second and seventh carbon positions. This branching distinguishes it from linear dicarboxylic acids like suberic acid (octanedioic acid) and introduces steric effects that influence its reactivity and physical properties .
Molecular Geometry and Stereochemistry
The compound’s geometry is defined by the octanedioic acid backbone, with hexyl groups introducing asymmetry. While no crystallographic data exists for this specific molecule, analogous branched dicarboxylic acids, such as 2-methylheptanedioic acid , exhibit twisted conformations due to steric hindrance between alkyl substituents. Computational modeling predicts similar behavior for 2,7-dihexyloctanedioic acid, with the hexyl chains adopting staggered configurations to minimize van der Waals repulsions .
Synthesis and Manufacturing
Halogen Exchange Reactions
The nucleophilic halogen exchange method used for iodokynurenic acid synthesis could be adapted. For example, brominated octanedioic acid derivatives might undergo alkylation with hexyl halides under Ullmann or Suzuki coupling conditions to introduce hexyl groups.
Challenges in Synthesis
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Steric Hindrance: The hexyl groups may impede reaction kinetics, necessitating high-temperature or high-pressure conditions.
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Purification: Branched dicarboxylic acids often require chromatographic separation due to similar polarity among byproducts .
Physicochemical Properties
Predicted Physical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~2500–3000 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O), and ~1450 cm⁻¹ (C-H bending) .
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NMR: ¹H NMR would show multiplet signals for methylene protons adjacent to carboxyl groups (δ 2.3–2.6 ppm) and hexyl chain protons (δ 0.8–1.5 ppm) .
Applications and Functional Uses
Polymer Chemistry
Branched dicarboxylic acids are key monomers in polyesters and polyamides. The hexyl groups in 2,7-dihexyloctanedioic acid could enhance polymer flexibility and reduce crystallinity, making it suitable for elastomers or coatings .
Surfactants and Emulsifiers
The amphiphilic nature of this compound (hydrophobic hexyl chains and hydrophilic carboxylates) suggests utility in surfactant formulations. Fluorinated analogs, such as tetradecafluoroisononanoic acid , demonstrate similar interfacial activity but with higher environmental persistence.
Peptide Synthesis
Branched diacids can serve as spacers in peptide conjugates. The bis-aminoazirine synthesis method highlights how dicarboxylic acids might link amino acid residues, though direct evidence for 2,7-dihexyloctanedioic acid remains unexplored.
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